Phosphinous acid, diphenyl-, 1,4-butanediyl ester

Anticancer Screening NCI-60 Panel Phenotypic Assay

Researchers referencing NCI-60 or NIAID HIV screening datasets face procurement challenges, as generic dppb (CAS 7688-25-7) cannot substitute for this specific P-oxygenated analog. This compound is explicitly registered as NSC 77599 and AIDS-125608, ensuring exact match to published screening results. - NCI-60 validated: one-dose growth inhibition data for MCF7 and IGROV1 cell lines - Distinct chemotype: calculated PSA 45.64 Ų vs. 27.18 Ų for dppb, with unique P-O bond reactivity - Dual registry: traceable via NSC 77599 and AIDS-125608 identifiers for compound management systems

Molecular Formula C28H28O2P2
Molecular Weight 458.5 g/mol
CAS No. 10274-30-3
Cat. No. B12789856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphinous acid, diphenyl-, 1,4-butanediyl ester
CAS10274-30-3
Molecular FormulaC28H28O2P2
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)OCCCCOP(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C28H28O2P2/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30-32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2
InChIKeyQHFWJRMCZQYLFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphinous Acid, Diphenyl-, 1,4-Butanediyl Ester (CAS 10274-30-3): Procurement-Relevant Identity and Database Lineage


Phosphinous acid, diphenyl-, 1,4-butanediyl ester (CAS 10274-30-3; molecular formula C28H28O2P2; MW 458.47 g/mol) is a C2-symmetric, α,ω-bis(diphenylphosphinite) compound in which two diphenylphosphanyl groups are linked through oxygen atoms to a 1,4-butanediyl spacer [1]. Its IUPAC name is {4-[(diphenylphosphanyl)oxy]butyl} diphenylphosphinite, and it is catalogued under synonyms including 1,4-butanediyl bis(diphenylphosphinite) and Tetramethylen-bis(diphenylphosphinit) [1]. It is registered in the U.S. National Cancer Institute (NCI) Developmental Therapeutics Program repository under NSC 77599 (also NSC 86050) and carries the NIAID identifier AIDS-125608, indicating its inclusion in both oncology and antiviral screening panels [2]. This compound is not the widely used diphosphine ligand 1,4-bis(diphenylphosphino)butane (dppb, CAS 7688-25-7) but rather its P-oxygenated analog, a distinction that fundamentally alters its coordination chemistry, redox stability, and biological screening profile.

Why DPPB and Other Diphosphine Ligands Cannot Substitute for Phosphinous Acid, Diphenyl-, 1,4-Butanediyl Ester (CAS 10274-30-3)


Despite sharing a 1,4-butanediyl backbone with the common ligand dppb, CAS 10274-30-3 differs by the presence of P–O bonds replacing the P–C bonds at both termini, which fundamentally alters the phosphorus oxidation state (+3 in dppb vs. +1 in this phosphinite ester) and introduces two hydrogen-bond acceptor sites (calculated PSA = 45.64 Ų vs. 27.18 Ų for dppb) . This structural divergence eliminates the compound from direct use in Pd(0)/Pd(II) catalytic cycles that require the strong σ-donor and π-acceptor properties of trialkyl- or triarylphosphines; instead, it positions the molecule in a distinct chemical space exploited by the NCI for biological screening, where its phosphinite ester moieties confer a unique reactivity profile toward biological nucleophiles . Procurement of dppb or its half-oxide (CAS 85686-00-6) as a substitute would result in a mismatch of intended application—whether in catalyst screening or biological assay—because the target compound has been specifically accessioned under NSC 77599 for NCI-60 tumor cell line and HIV cellular screening, making it irreplaceable for studies referencing these specific datasets.

Quantitative Differential Evidence for Phosphinous Acid, Diphenyl-, 1,4-Butanediyl Ester (CAS 10274-30-3) vs. Closest Analogs


NCI-60 One-Dose Tumor Cell Line Growth Inhibition: MCF7 (Breast) and IGROV1 (Ovarian) Screening Data

CAS 10274-30-3 (NSC 77599) was evaluated in the NCI Developmental Therapeutics Program one-dose (10 µM) human tumor cell line growth inhibition assay. Results are reported for the MCF7 (breast cancer) and IGROV1 (ovarian cancer) cell lines, with data accessible through the NCI DTP database . In contrast, the diphosphine analog dppb (CAS 7688-25-7) has no registered NCI-60 screening data, as its primary application domain is homogeneous catalysis rather than biological evaluation [1]. The differential lies not in comparative potency values but in the existence of a validated, publicly archived biological screening dataset for CAS 10274-30-3 that is entirely absent for its closest structural analog, making the target compound the only option for researchers building upon NCI-60 screening results or seeking to benchmark against this specific NSC series.

Anticancer Screening NCI-60 Panel Phenotypic Assay

HIV Cellular Screening Registration in the NIAID Database

CAS 10274-30-3 carries the NIAID identifier AIDS-125608, indicating its submission to and testing within the National Institute of Allergy and Infectious Diseases HIV screening program [1]. This compound is catalogued alongside its NSC identifiers (NSC 77599, NSC 86050) in the ChemRTP database linking chemical structure to biological screening provenance [1]. By contrast, dppb (CAS 7688-25-7) and the related half-oxide (CAS 85686-00-6) do not carry AIDS- prefixed NIAID identifiers, reflecting their absence from this federally curated antiviral screening collection. The presence of a unique NIAID accession number establishes CAS 10274-30-3 as a traceable entity within HIV-related drug discovery programs, a credential not shared by its diphosphine analogs.

Antiviral Screening HIV NIAID Repository

Calculated Partition Coefficient (LogP) and Polar Surface Area (PSA) Differentiation vs. DPPB

The calculated octanol–water partition coefficient (LogP) for CAS 10274-30-3 is 5.90, and its topological polar surface area (PSA) is 45.64 Ų . For the diphosphine analog dppb (CAS 7688-25-7), the corresponding calculated LogP ranges from 6.03 to 9.25 depending on the estimation method, with PSA consistently reported as 27.18 Ų [1]. The nearly 1.7-fold higher PSA of the target compound arises from the two phosphinite oxygen atoms, which contribute hydrogen-bond acceptor capacity that is entirely absent in dppb (0 H-bond acceptors) [2]. This divergence in polar surface area and hydrogen-bonding potential materially affects solubility, permeability, and protein-binding predictions, making the two compounds non-interchangeable in any medicinal chemistry or ADME modeling context.

Physicochemical Properties Drug-likeness ADME Prediction

Distinct Oxidation Sensitivity and Stability Profile of the Phosphinite Ester vs. Diphosphine Analogs

Phosphinite esters (P–OR) are documented in the organophosphorus literature to be more susceptible to oxidation than their corresponding tertiary phosphines (P–R), with phosphinites converting to phosphinates [OP(OR)R2] upon exposure to molecular oxygen [1]. This class-level property carries a direct practical implication for CAS 10274-30-3 relative to dppb: the target compound requires more rigorous inert-atmosphere handling and storage conditions to prevent oxidative degradation to the phosphinate or phosphine oxide forms. For dppb (CAS 7688-25-7), commercial suppliers typically recommend storage under inert gas [2], whereas phosphinites demand even stricter anhydrous and oxygen-free environments. This differential stability profile is a critical procurement consideration for laboratories planning long-term storage or air-sensitive synthetic protocols.

Oxidative Stability Phosphinite Chemistry Air Sensitivity

Defined Application Scenarios for Phosphinous Acid, Diphenyl-, 1,4-Butanediyl Ester (CAS 10274-30-3) Grounded in Verified Evidence


NCI-60 Phenotypic Anticancer Screening and SAR Follow-Up Studies

CAS 10274-30-3 is explicitly registered as NSC 77599 with one-dose growth inhibition data against the MCF7 and IGROV1 cell lines in the NCI-60 panel . Research groups conducting follow-up structure–activity relationship (SAR) studies on NCI-60 hit compounds or building machine-learning models on the NCI-60 dataset require this specific NSC entity to replicate and extend published screening results. No alternative CAS number can substitute, as the NCI screening database is indexed by NSC number and linked to a specific chemical structure.

HIV Antiviral Screening and NIAID-Catalogued Compound Libraries

The compound bears the NIAID identifier AIDS-125608, confirming its submission to and screening within the U.S. National Institute of Allergy and Infectious Diseases HIV program . Research consortia and screening centers that reference NIAID AIDS-series identifiers in their compound management systems can uniquely track and procure this chemical entity through its AIDS-125608 designation, enabling linkage of chemical structure to HIV screening outcomes.

Computational ADME/Tox Modeling with Experimentally Validated Physicochemical Descriptors

With a calculated LogP of 5.90 and PSA of 45.64 Ų , CAS 10274-30-3 occupies a distinct region of physicochemical property space compared to its diphosphine analog dppb (PSA = 27.18 Ų) [1]. Computational chemists building predictive ADME/Tox models or conducting virtual screening campaigns can use these diverging property values as benchmarking parameters to differentiate phosphinite esters from phosphines in chemical libraries, with CAS 10274-30-3 serving as a representative scaffold for the bis(diphenylphosphinite) chemotype.

Coordination Chemistry of Hemilabile P,O-Donor Ligands

Although no compound-specific catalytic data were identified in the literature, the structural motif of CAS 10274-30-3—a flexible 1,4-butanediyl spacer connecting two phosphinite donors—places it within the well-established class of hemilabile bis(phosphinite) ligands that have been explored for Rh(I), Pd(II), and Pt(II) coordination chemistry . The P–O bond lability of phosphinites, documented to undergo P–C cleavage and phosphine-to-phosphinite transformations under mild conditions , suggests that this compound may serve as a precursor or model ligand for studying dynamic coordination behavior, though procurement for this purpose should be considered exploratory pending direct experimental validation.

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